2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide
CAS No.: 1203296-78-9
Cat. No.: VC7552594
Molecular Formula: C15H23NO2S
Molecular Weight: 281.41
* For research use only. Not for human or veterinary use.
![2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide - 1203296-78-9](/images/structure/VC7552594.png)
Specification
CAS No. | 1203296-78-9 |
---|---|
Molecular Formula | C15H23NO2S |
Molecular Weight | 281.41 |
IUPAC Name | 2,2-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide |
Standard InChI | InChI=1S/C15H23NO2S/c1-14(2,3)13(17)16-11-15(6-8-18-9-7-15)12-5-4-10-19-12/h4-5,10H,6-9,11H2,1-3H3,(H,16,17) |
Standard InChI Key | YMCUDISHMQRHFX-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)NCC1(CCOCC1)C2=CC=CS2 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A tetrahydropyran (oxane) ring substituted at the 4-position.
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A thiophen-2-yl group attached to the oxane’s 4-carbon.
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A pivalamide group (–NHC(O)C(CH₃)₃) linked via a methylene bridge to the oxane’s 4-carbon.
This arrangement creates a sterically hindered, lipophilic core with polar functional groups, enabling potential interactions with biological targets .
Molecular Formula and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₃NO₂S |
Molecular Weight | 281.41 g/mol |
IUPAC Name | 2,2-Dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide |
SMILES Notation | CC(C)(C)C(=O)NC[C@@]1(CCOCC1)c2cccs2 |
Topological Polar Surface Area | 64.8 Ų |
The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its aqueous solubility is limited (<1 mg/mL at 25°C), necessitating solubilization strategies for biological testing.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide involves a multi-step sequence:
Step 1: Formation of 4-(Thiophen-2-yl)tetrahydropyran-4-carbaldehyde
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Mannich Reaction: Condensation of thiophene-2-carbaldehyde with formaldehyde and pyrrolidine yields an intermediate iminium ion.
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Cyclization: Acid-catalyzed cyclization with diethyl oxalate forms the tetrahydropyran ring .
Step 2: Reductive Amination
The aldehyde intermediate reacts with pivalamide (2,2-dimethylpropanamide) in the presence of sodium cyanoborohydride (NaBH₃CN) to form the methylene-linked amide .
Step 3: Purification
Chromatographic purification (e.g., silica gel column) isolates the target compound with >95% purity, confirmed via HPLC and ¹H NMR .
Reaction Optimization
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Temperature: Optimal yields (78–82%) are achieved at 0–5°C during reductive amination to minimize side reactions .
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Catalyst: Use of Lewis acids like ZnCl₂ improves cyclization efficiency by 15–20% .
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
Nucleus | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 1.21 | singlet | C(CH₃)₃ (pivalamide) |
¹H | 3.45 | doublet | Oxane C3/C5 protons |
¹H | 6.98 | triplet | Thiophene C3/C4 protons |
¹³C | 27.4 | - | C(CH₃)₃ methyl carbons |
¹³C | 176.8 | - | Amide carbonyl carbon |
The ¹H-¹³C HMBC correlation between δ 3.45 (oxane protons) and δ 176.8 confirms the amide linkage .
Mass Spectrometry
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